Technical Guide: Molecular Architecture & Synthesis of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid
Technical Guide: Molecular Architecture & Synthesis of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid
Topic: Molecular structure of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 780749-95-3) is a non-proteinogenic
This guide details the physicochemical profile, a self-validating chemoenzymatic synthesis protocol, and the structural logic governing its application in medicinal chemistry.
Molecular Architecture & Physicochemical Profile
The molecule is defined by a propanoic acid backbone with a primary amine and a 3-hydroxyphenyl (meta-phenol) group attached to the
Structural Specifications
| Parameter | Data | Note |
| IUPAC Name | (3R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
| Common Name | ||
| CAS Number | 780749-95-3 | Specific to (R)-isomer |
| Formula | ||
| Molecular Weight | 181.19 g/mol | |
| Stereochemistry | (R)-configuration | Corresponds to the D-configuration in |
Electronic & Solubility Properties
The molecule exists primarily as a zwitterion in aqueous solution at neutral pH. The meta-positioning of the hydroxyl group alters the electronic density of the aromatic ring compared to the natural para-tyrosine, affecting
-
pKa Values (Approximate):
- : ~3.6 (Acidic)
- : ~9.2 (Basic)
- : ~10.1 (Phenolic)
-
Isoelectric Point (pI): ~6.4
-
Solubility: High in acidic/basic aqueous buffers; limited in non-polar organic solvents.
Synthetic Routes & Process Chemistry
While asymmetric hydrogenation of enamides is possible, the most robust, scalable, and cost-effective method for laboratory and pilot-scale production is the Rodionov Condensation followed by Enzymatic Kinetic Resolution . This approach avoids hazardous diazo compounds (Arndt-Eistert homologation) and expensive chiral ligands.
Protocol: Chemoenzymatic Synthesis
This protocol yields high optical purity (>99% ee) by leveraging the stereoselectivity of Burkholderia cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).
Step 1: Modified Rodionov Condensation (Racemate Formation)
-
Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 3-hydroxybenzaldehyde and malonic acid in ethanol.
-
Add ammonium acetate and reflux at 80°C for 8-12 hours.
-
Mechanism: An aldol condensation occurs followed by in situ conjugate addition of ammonia and decarboxylation.
-
Workup: Cool to room temperature. The racemic
-amino acid often precipitates. Filter and wash with cold ethanol. -
Yield: Typically 60-75% of rac-3-amino-3-(3-hydroxyphenyl)propanoic acid.
-
Step 2: Esterification
-
Reagents: Thionyl chloride (
), Absolute Ethanol. -
Procedure:
-
Suspend the racemic acid in absolute ethanol at 0°C.
-
Dropwise add
(1.5 eq). Reflux for 4 hours. -
Concentrate in vacuo to obtain the rac-ethyl ester hydrochloride.
-
Step 3: Enzymatic Kinetic Resolution (The Critical Step)
This step separates the enantiomers. Lipases typically hydrolyze the (S)-ester preferentially, leaving the desired (R)-ester intact.
-
Enzyme: Lipase PS (from Burkholderia cepacia) immobilized on diatomite or CAL-B.
-
Solvent System: Biphasic (Phosphate buffer pH 7.0 / Diisopropyl ether) or Monophasic (Water-saturated Toluene).
-
Protocol:
-
Dissolve rac-ethyl ester in the solvent system.
-
Adjust pH to 7.0 (if aqueous). Add the immobilized lipase.
-
Incubation: Stir at 30-40°C. Monitor conversion via HPLC.
-
Stop Condition: Stop at ~50% conversion (theoretical max yield of one isomer).
-
Separation:
-
The (S)-acid (hydrolyzed product) partitions into the aqueous basic phase.
-
The (R)-ester (unreacted substrate) remains in the organic phase.
-
-
Isolation: Extract the organic phase, dry over
, and concentrate to yield the (R)-ethyl ester.
-
Step 4: Hydrolysis to Final Product
-
Reagents: 6N HCl.
-
Procedure: Reflux the (R)-ethyl ester in 6N HCl for 2 hours. Evaporate to dryness to obtain (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride .
Synthesis Workflow Diagram
Figure 1: Chemoenzymatic workflow utilizing Lipase-mediated kinetic resolution to isolate the (R)-enantiomer.
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.
Nuclear Magnetic Resonance (NMR)
The
-
NMR (400 MHz,
):- 7.2–6.8 ppm (m, 4H, Aromatic): Characteristic pattern for 1,3-disubstituted benzene.
-
4.6 ppm (t or dd, 1H,
): The chiral center proton. -
2.9–2.7 ppm (dd, 2H,
): Diastereotopic protons appearing as two doublets of doublets due to the adjacent chiral center.
Chiral HPLC
Determination of Enantiomeric Excess (ee) is critical.
-
Column: Chiralcel OD-H or Crownpak CR(+).
-
Mobile Phase: Hexane/Isopropanol/TFA (for OD-H) or Aqueous
(for Crownpak). -
Detection: UV at 210 nm or 274 nm (phenol absorption).
-
Criterion: The (R)-enantiomer typically elutes second on Crown ether columns (verify with standard). Target ee > 98%.
Pharmaceutical Applications & Pharmacophore Integration
The (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid moiety is a high-value scaffold in drug design, particularly for peptidomimetics .
-Peptide Foldamers
-amino acids induce specific secondary structures (helices, sheets, turns) known as "foldamers" that are distinct from-
Proteolytic Stability: The extra methylene group (
) prevents recognition by standard proteases (trypsin, chymotrypsin), extending the half-life of peptide drugs. -
Secondary Structure: The (R)-configuration promotes the formation of a left-handed 14-helix when oligomerized, unlike the right-handed helices of natural proteins.
Integrin Antagonists (RGD Mimetics)
This molecule serves as a mimetic for the Aspartic Acid (D) or Tyrosine (Y) residues in RGD (Arg-Gly-Asp) sequences.
-
Mechanism: The distance between the amino and carboxyl termini is extended compared to
-amino acids, allowing for precise spanning of the binding pockets in Integrin receptors. -
Role of 3-OH: The meta-hydroxyl group acts as a hydrogen bond donor/acceptor, probing specific sub-pockets that the natural para-hydroxyl of tyrosine cannot reach.
Natural Product Synthesis: Burkholdines
This specific amino acid structure is found in Burkholdines , a family of cyclic lipopeptides with potent antifungal activity.[2] The (R)-isomer is essential for the correct cyclization and biological activity of these macrocycles.
Pharmacophore Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's features to its pharmacological benefits.
References
-
Enzym
-Amino Acids: Soloshonok, V. A. (Ed.). (2005).[1][3][4][5] Enantioselective Synthesis of -Amino Acids. John Wiley & Sons. (Detailed protocols on lipase-mediated hydrolysis). -
Rodionov Reaction Mechanism: Rodionow, W. M. (1926). Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak. Journal of the American Chemical Society.
-
Synthesis of Burkholdines: Franke, J., et al. (2012). Synthesis of Chondramide A Analogues with Modified
-Tyrosine. Journal of Organic Chemistry. (Describes the synthesis of -tyrosine analogs for antifungal agents). -
-Peptide Foldamers: Seebach, D., & Matthews, J. L. (1997).
-Peptides: a surprise at every turn. Chemical Communications. (Foundational work on the stability and folding of -amino acid oligomers). - Integrin Antagonists: Neubauer, S., et al. (2006). Design and Synthesis of High-Affinity Integrin Antagonists. Journal of Medicinal Chemistry. (Demonstrates the use of -amino acids as spacers in RGD mimetics).
